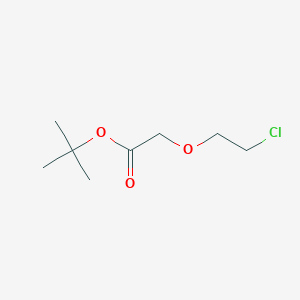

Tert-butyl 2-(2-chloroethoxy)acetate

Übersicht

Beschreibung

"Tert-butyl 2-(2-chloroethoxy)acetate" is a compound of interest in synthetic organic chemistry due to its versatile applications in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its structural features, such as the tert-butyl group and the 2-chloroethoxy moiety, make it a valuable intermediate in the construction of complex organic molecules.

Synthesis Analysis

Research has not directly reported the synthesis of "Tert-butyl 2-(2-chloroethoxy)acetate," but studies on related compounds provide insights into possible synthetic routes. For instance, tert-butyl esters are synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, using palladium acetate and triphenylphosphine as a catalyst system, indicating a potential pathway for synthesizing similar tert-butyl-based compounds (Xinjian Li et al., 2014).

Molecular Structure Analysis

Although direct information on the molecular structure of "Tert-butyl 2-(2-chloroethoxy)acetate" is scarce, research on structurally related compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals the importance of analyzing bond lengths, angles, and molecular conformations in understanding reactivity and physical properties (C. Mamat et al., 2012).

Chemical Reactions and Properties

Tert-butyl compounds engage in a variety of chemical reactions, highlighting the reactivity of the tert-butyl group and its derivatives. For example, tert-butyl peroxy radicals are involved in photodissociation and can add to fullerenes to form stable multiadducts, demonstrating the radical's reactivity and potential for creating complex structures (L. Gan et al., 2002).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

- Specific Scientific Field: Chemical Synthesis

- Summary of the Application: Tert-butyl 2-(2-chloroethoxy)acetate is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for Tert-butyl 2-(2-chloroethoxy)acetate would depend on the specific research context. Unfortunately, the available information does not provide detailed procedures .

- Results or Outcomes: The outcomes of using Tert-butyl 2-(2-chloroethoxy)acetate also depend on the specific research context. The available information does not provide detailed results or outcomes .

I also found a related compound, Tert-butyl acetate, which has been synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . This process resulted in a conversion of acetic acid up to 72% with the selectivity of Tert-butyl acetate as high as 97% .

Solvent for Coatings

- Specific Scientific Field: Industrial Chemistry

- Summary of the Application: Tert-butyl acetate, a related compound, is used as a solvent in various products such as coatings, industrial detergents, and surface treating agents .

- Methods of Application or Experimental Procedures: Tert-butyl acetate is used in the formulation of these products, contributing to viscosity reduction, surface wetting, flow and leveling, and hardness development .

- Results or Outcomes: The use of Tert-butyl acetate as a solvent has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada .

Synthesis of Ethers and Esters

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Tert-butyl 2,2,2-trichloroacetimidate, another related compound, may be used in the synthesis of ethers and esters .

- Methods of Application or Experimental Procedures: This compound can be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .

- Results or Outcomes: The specific outcomes would depend on the particular alcohols and carboxylic acids used in the reaction .

Synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Tert-butyl 2,2,2-trichloroacetimidate, a related compound, may be used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine .

- Methods of Application or Experimental Procedures: This compound can be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .

- Results or Outcomes: The specific outcomes would depend on the particular alcohols and carboxylic acids used in the reaction .

Synthesis of Tert-butyl Acetate via Eco-friendly Additive Reaction

- Specific Scientific Field: Green Chemistry

- Summary of the Application: Tert-butyl acetate, a related compound, has been synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .

- Methods of Application or Experimental Procedures: The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of Tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .

- Results or Outcomes: The conversion of acetic acid could reach 72% with the selectivity of Tert-butyl acetate as high as 97% over A5–S10–Si with balanced Brönsted and Lewis acid under the optimal conditions .

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVRQEMWJYRSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503040 | |

| Record name | tert-Butyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-chloroethoxy)acetate | |

CAS RN |

73834-55-6 | |

| Record name | tert-Butyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

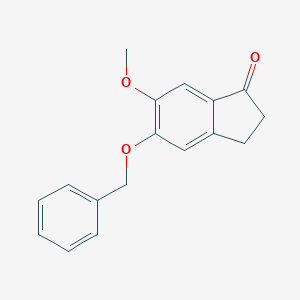

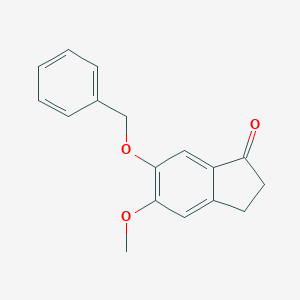

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)